3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is a chemical compound that belongs to the class of organofluorine compounds It features a thiophene ring substituted with a chlorine atom and a difluorohydroxypropanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile typically involves multi-step organic reactions. One common approach is to start with 2-chlorothiophene, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyanation to introduce the nitrile group. The difluorohydroxypropanenitrile moiety is then introduced through a reaction with a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: A simpler analog with a chlorine atom on the thiophene ring.
3,3-Difluoro-2-hydroxypropanenitrile: Lacks the thiophene ring but contains the difluorohydroxypropanenitrile group.
Thiophene Derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is unique due to the combination of the thiophene ring, chlorine atom, and difluorohydroxypropanenitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C7H4ClF2NOS |
---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile |
InChI |
InChI=1S/C7H4ClF2NOS/c8-6-4(1-2-13-6)7(9,10)5(12)3-11/h1-2,5,12H |
InChI Key |
NOEWKRFODITNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(C(C#N)O)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.